![molecular formula C7H2BrClFNS B2837255 6-Bromo-2-chloro-4-fluorobenzo[d]thiazole CAS No. 960535-41-5](/img/structure/B2837255.png)

6-Bromo-2-chloro-4-fluorobenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

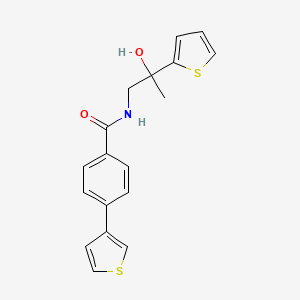

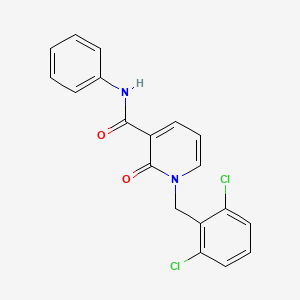

“6-Bromo-2-chloro-4-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H2BrClFNS . It is used as a starting material in the synthesis of benzothiazole dimers, which have high binding affinity to β-amyloid fibrils .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring substituted with bromine, chlorine, and fluorine atoms . The exact positions of these substituents can influence the compound’s properties and reactivity.Physical and Chemical Properties Analysis

“this compound” is a solid compound with a predicted density of 1.849 g/cm3 . Its melting point is between 99-103 °C, and it has a boiling point of 157°C at 18mmHg . The compound has a vapor pressure of 0.00118mmHg at 25°C and a refractive index of 1.721 .Applications De Recherche Scientifique

Synthesis and Reactivity

- Regioselective Intramolecular Arylthiolations: Demonstrated the intramolecular C–S bond formation using Cu(I) and Pd(II) catalysts with 2-halothioureas leading to the formation of 2-aminobenzothiazoles. This process highlights the reactivity of halogenated thioureas in synthesizing benzothiazole derivatives, suggesting potential pathways for modifying "6-Bromo-2-chloro-4-fluorobenzo[d]thiazole" for specific applications (Sahoo et al., 2012).

Photophysical Properties

- Halogen-substituent Effect: A study on 6-dimethylamino-2-phenylbenzothiazoles, including halogenated derivatives, showed that halogen substitutions can influence the spectroscopic properties by inducing blue-shifted electronic absorption and fluorescence emission maxima. This demonstrates the role of halogen atoms in tuning the photophysical properties of benzothiazole derivatives, potentially applicable to "this compound" for developing fluorescent materials or probes (Misawa et al., 2019).

Semiconducting and Material Science Applications

- Organic Semiconductors: The synthesis of benzo[d][1,2,3]thiadiazoles and their incorporation into semiconducting polymers demonstrates the utility of halogenated heterocycles in creating high-performance optoelectronic devices. This suggests potential applications for "this compound" in the development of electronic and photovoltaic materials (Chen et al., 2016).

Chemical Reactivity and Ligand Properties

- Lanthanide Complexes: A study on the effects of halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes reveals how different halogens can modify the symmetry around the europium(III) ion, affecting luminescence. This research underscores the potential of "this compound" to serve as a ligand in luminescent materials or in coordination chemistry (Monteiro et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

The compound’s molecular weight is 26651 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Some thiazole derivatives have been found to exhibit antimicrobial activities .

Propriétés

IUPAC Name |

6-bromo-2-chloro-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYMVNZOAAXVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(2-oxo-2-piperidin-1-ylethyl)thio]pyrazine](/img/structure/B2837175.png)

![N-(4-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2837176.png)

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2837178.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)

![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide](/img/structure/B2837181.png)

![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2837185.png)

![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2837192.png)